molecular formula C9H8F3NO2 B12964858 1-(2-Methoxy-6-trifluoromethyl-pyridin-3-YL)-ethanone

1-(2-Methoxy-6-trifluoromethyl-pyridin-3-YL)-ethanone

Cat. No.: B12964858
M. Wt: 219.16 g/mol
InChI Key: LOGNGAYCTAXPDH-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring

Preparation Methods

The synthesis of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common synthetic route includes the reaction of 2-methoxypyridine with trifluoromethylating agents under specific conditions to introduce the trifluoromethyl group.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

1-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C9H8F3NO2/c1-5(14)6-3-4-7(9(10,11)12)13-8(6)15-2/h3-4H,1-2H3

InChI Key

LOGNGAYCTAXPDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

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